N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 6 and a carbamoyl group at position 2. The benzo[d]thiazole-6-carboxamide moiety is linked via an amide bond to the thienopyridine scaffold. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical formulation.
Properties
IUPAC Name |
N-(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2.ClH/c1-10(2)23-6-5-12-15(8-23)27-19(16(12)17(20)24)22-18(25)11-3-4-13-14(7-11)26-9-21-13;/h3-4,7,9-10H,5-6,8H2,1-2H3,(H2,20,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXTLGCCMIAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (CAS Number: 1216801-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₄O₂S₂ |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 1216801-43-2 |
The structure includes a thieno[2,3-c]pyridine ring fused with a benzo[d]thiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following points summarize key findings:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspases and modulating reactive oxygen species (ROS) levels. This is similar to other compounds that have shown effectiveness in inducing cell death in various cancer cell lines .
- It has been suggested that such compounds can inhibit specific protein kinases involved in cancer progression .
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells .
- For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against these cell lines .
- In Vivo Studies :
Case Studies
Several case studies have examined the biological activity of compounds related to this compound:
- Study on Apoptosis Induction :
- Combination Therapies :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. Key findings include:
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspases and modulating reactive oxygen species (ROS) levels. This mechanism is similar to other compounds that effectively induce cell death in various cancer cell lines.
- It has been suggested that such compounds can inhibit specific protein kinases involved in cancer progression.
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. For instance, related compounds have shown IC50 values in the low micromolar range against these cell lines.
In Vivo Studies :
- Animal studies have supported the in vitro findings, showing reduced tumor growth rates and improved survival rates when treated with the compound.
Case Studies
Several case studies have examined the biological activity of compounds related to N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride:
-
Study on Apoptosis Induction :
- A study highlighted the compound's ability to induce apoptosis in human cancer cell lines through the activation of apoptotic pathways.
-
Combination Therapies :
- Research has explored the potential of this compound in combination with other chemotherapeutic agents to enhance anticancer efficacy while reducing side effects.
Other Potential Applications
Beyond its anticancer properties, this compound may also have applications in:
-
Neurological Disorders :
- Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
-
Anti-inflammatory Effects :
- Some derivatives have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Key Observations
Core Scaffold Differences: The target compound’s tetrahydrothieno[2,3-c]pyridine core shares similarities with the tetrahydroimidazo[1,2-a]pyridine in but differs in heteroatom arrangement (S vs. N), influencing electronic properties and binding interactions.
In contrast, ’s thiourea-linked benzamide may exhibit different solubility and stability due to the thiourea moiety . ’s nitro and ester groups introduce strong electron-withdrawing effects, likely increasing reactivity compared to the target’s carbamoyl and amide groups .
Synthetic Routes: The target compound’s synthesis likely involves cyclization to form the tetrahydrothienopyridine core, followed by amide coupling with benzo[d]thiazole-6-carboxylic acid. Similar compounds in and employ one-pot multi-step reactions (e.g., cyclocondensation, nucleophilic substitution) .
Physicochemical Properties :
- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like ’s benzamide-thiourea derivative.
- ’s compound, with a high melting point (243–245°C), suggests strong crystalline packing due to nitro and ester groups, whereas the target’s hydrochloride salt may exhibit different crystallinity .
Research Findings and Implications
- Bioactivity Inference: The benzo[d]thiazole group in the target compound is associated with kinase inhibition in literature, while ’s hydrazono-imino derivatives may target nucleotide-binding domains due to their planar structures .
- Stability : The thiourea group in ’s compound may pose hydrolytic instability risks compared to the target’s carbamoyl and amide bonds .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis requires precise control of reaction conditions, including temperature (e.g., reflux for cyclization steps), solvent selection (e.g., ethanol or DMF for solubility), and reaction time to minimize side products. Intermediate purification via column chromatography and final product validation using HPLC (≥95% purity) and NMR (to confirm structural integrity) are critical. For example, highlights that solvent choice impacts crystallinity, while emphasizes temperature sensitivity during amide bond formation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
A combination of 1H/13C NMR (to confirm functional groups and stereochemistry), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight) is essential. notes that melting point determination must account for crystallization methods, as polymorphic forms can alter results. IR spectroscopy can further validate carboxamide and thiophene moieties .
Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points) across studies?
Variations in melting points often arise from differences in crystallization solvents or purification methods. Standardizing protocols (e.g., using ethanol for recrystallization) and cross-referencing with DSC (differential scanning calorimetry) data can resolve inconsistencies. underscores the impact of moisture sensitivity on stability, necessitating anhydrous conditions during analysis .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s biological target and mechanism of action?
Use molecular docking to predict binding affinities for kinase or protease targets, followed by in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies). suggests coupling this with SAR studies by modifying the isopropyl or carbamoyl groups to assess activity changes. Cellular assays (e.g., apoptosis or proliferation in cancer cell lines) can validate target engagement .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile in preclinical models?
Employ LC-MS/MS for plasma stability and metabolite identification in rodent models. highlights the importance of logP calculations (predicted ~3.2) to optimize bioavailability. Microsomal stability assays (human/rat liver microsomes) and CYP450 inhibition studies are critical for assessing metabolic liabilities .
Q. What methodological approaches are effective for resolving conflicting bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from poor solubility or off-target effects. Use solubility-enhanced formulations (e.g., PEGylation or nanoemulsions) and tissue distribution studies (via radiolabeling or whole-body autoradiography) to correlate exposure with efficacy. recommends parallel transcriptomic profiling to identify unintended pathways .
Q. How can computational tools aid in predicting and mitigating synthetic challenges for structural analogs?
Q. What statistical methods are appropriate for validating reproducibility in dose-response studies?
Use Hill slope analysis for IC50/EC50 determination, coupled with ANOVA to assess inter-experimental variability. emphasizes repeated triplicate runs and outlier exclusion via Grubbs’ test . For in vivo data, apply mixed-effects models to account for biological variability .
Q. How should researchers handle contradictory results in SAR studies for this compound?
Re-evaluate synthetic routes to confirm analog purity (e.g., chiral HPLC for stereoisomers). demonstrates that subtle changes in substituents (e.g., methyl vs. isopropyl) can drastically alter bioactivity, necessitating rigorous structural confirmation .
Experimental Design
Q. What controls are essential for ensuring reliability in stability studies under varying pH and temperature?
Include accelerated stability testing (40°C/75% RH for 6 months) with forced degradation (acid/base/oxidative conditions). Monitor degradation products via UPLC-MS and correlate with Arrhenius kinetics. recommends lyophilization for hygroscopic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
